Sub-Nanomolar S1P5 Receptor Agonist Activity with >30,000-Fold Selectivity Over S1P3
This compound displays potent agonist activity at the human S1P5 receptor (EC50 = 0.980 nM), with >30,000-fold selectivity over the S1P3 receptor (EC50 > 30,000 nM) [1]. The S1P1 receptor EC50 is 1.20 nM, yielding an S1P5/S1P1 ratio of 0.82 (modest S1P5 preference) but an S1P5/S1P3 ratio exceeding 30,600, indicative of pronounced S1P3-sparing character [1]. This selectivity profile is pharmacologically meaningful because S1P3 activation is associated with bradycardia and bronchoconstriction liabilities that have limited the clinical utility of non-selective S1P receptor modulators [2].
| Evidence Dimension | S1P receptor subtype agonist potency and selectivity |
|---|---|
| Target Compound Data | S1P5 EC50 = 0.980 nM; S1P1 EC50 = 1.20 nM; S1P3 EC50 > 30,000 nM |
| Comparator Or Baseline | Intra-compound selectivity ratios: S1P5/S1P1 = 0.82; S1P5/S1P3 > 30,600 |
| Quantified Difference | >30,600-fold S1P5-vs-S1P3 selectivity window |
| Conditions | Human S1P5, S1P1, S1P3 receptors expressed in CHO-K1 cells; cAMP inhibition assay (S1P5), calcium influx assay (S1P1, S1P3) [1] |
Why This Matters
The >30,000-fold S1P5/S1P3 selectivity window provides a scientific rationale for prioritizing this compound over non-selective S1P agonists in programs targeting S1P5-mediated pathways where S1P3-driven cardiovascular adverse effects must be minimized.
- [1] BindingDB Entry BDBM50250614 (CHEMBL4095920). EC50 values for human S1P5 (0.980 nM), S1P1 (1.20 nM), and S1P3 (>30,000 nM) receptors. Data curated from Ono Pharmaceutical by ChEMBL. View Source
- [2] Forrest, M. et al. Immune cell regulation and cardiovascular effects of sphingosine 1-phosphate receptor agonists in rodents are mediated via distinct receptor subtypes. J. Pharmacol. Exp. Ther. 309, 758–768 (2004). View Source
